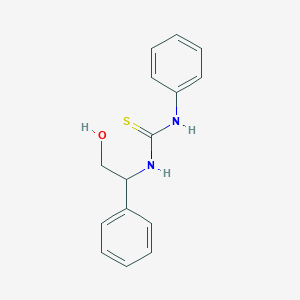

N-(2-hydroxy-1-phenylethyl)-N'-phenylthiourea

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.45–7.25 | m (10H) | Phenyl aromatic protons |

| 6.10 | br s (1H) | Thiourea NH |

| 5.75 | d (1H) | Hydroxyl proton |

| 4.55–4.05 | m (2H) | CH₂ in hydroxyethyl chain |

| 3.80 | m (1H) | CH(OH) center |

| δ (ppm) | Assignment |

|---|---|

| 180.6 | C=S |

| 138.2 | Aromatic C |

| 66.1 | CH(OH) |

| 58.2 | CH₂ |

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

| Band | Assignment |

|---|---|

| 3280 | N-H stretch |

| 1656 | C=S stretch |

| 1520 | N-H bend |

| 1250 | C-N stretch |

| 1070 | C-O (hydroxyl) |

The C=S stretch appears at lower frequencies (1250–1300 cm⁻¹) compared to ureas due to sulfur's polarizability.

Mass Spectrometric Fragmentation Patterns

| m/z | Relative Intensity | Fragment Ion |

|---|---|---|

| 284.10 | 100% (M⁺) | Molecular ion |

| 256.08 | 45% | M⁺ - CO |

| 183.05 | 68% | [C₆H₅-N=C=S]⁺ |

| 105.03 | 92% | C₆H₅-CH₂⁺ |

Characteristic fragmentation pathways:

- Loss of hydroxyl group ($$ \text{-OH} $$) → m/z 267

- Cleavage of thiourea bond → phenyl isocyanate (m/z 119)

- Retro-Diels-Alder fragmentation of ethyl chain

Table 2: Summary of analytical data

| Technique | Key Diagnostic Feature |

|---|---|

| ¹H NMR | Doublet for hydroxyl proton at δ 5.75 |

| ¹³C NMR | C=S signal at δ 180.6 |

| IR | C=S stretch at 1656 cm⁻¹ |

| MS | Molecular ion cluster at m/z 284 |

Properties

IUPAC Name |

1-(2-hydroxy-1-phenylethyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c18-11-14(12-7-3-1-4-8-12)17-15(19)16-13-9-5-2-6-10-13/h1-10,14,18H,11H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEZOXQABNTWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1-phenylethyl)-N’-phenylthiourea typically involves the reaction of 2-hydroxy-1-phenylethylamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of N-(2-hydroxy-1-phenylethyl)-N’-phenylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1-phenylethyl)-N’-phenylthiourea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The thiourea moiety can be reduced to form corresponding amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of N-(2-oxo-1-phenylethyl)-N’-phenylthiourea.

Reduction: Formation of N-(2-hydroxy-1-phenylethyl)-N’-phenylamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Applications

Antibacterial Activity

Research indicates that thiourea derivatives, including N-(2-hydroxy-1-phenylethyl)-N'-phenylthiourea, exhibit significant antibacterial properties. For instance, studies have reported its effectiveness against various bacterial strains such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for this compound ranges from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound also shows promising anticancer properties. It has been found to inhibit cancer cell proliferation in several types of cancer, including breast, pancreatic, and prostate cancers. Studies report IC50 values ranging from 3 to 20 µM for various thiourea derivatives, indicating their potential as therapeutic agents targeting specific molecular pathways involved in cancer progression .

Case Study 1: Antibacterial Efficacy

A study conducted by Roxana et al. demonstrated that this compound exhibits a significant inhibition zone against E. faecalis with a diameter of 29 mm. This highlights its potential as an effective antibacterial agent in clinical settings .

Case Study 2: Anticancer Mechanisms

In another investigation, the compound was tested on human leukemia cell lines, showing an IC50 value of 1.50 µM. This suggests that this compound can effectively induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Data Tables

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-phenylethyl)-N’-phenylthiourea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the thiourea moiety can interact with metal ions or other functional groups. These interactions can inhibit enzyme activity or modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Key Observations :

Key Observations :

- The target compound’s hydroxy group may reduce cytotoxicity compared to halogenated benzoyl derivatives (e.g., dichloro, trifluoromethyl), which exhibit stronger electron-withdrawing effects and higher receptor affinity .

- Substituted benzoyl derivatives show superior EGFR inhibition (binding scores: -7.3 to -8.2 kcal/mol) compared to simpler thioureas, suggesting substituent-driven efficacy .

Toxicity and Metabolic Stability

- Phenylthiourea : Acutely toxic due to oxidative metabolism releasing reactive sulfur species; toxicity decreases with substituents (e.g., 2-/6-position groups) .

- N-(2-hydroxy-1-phenylethyl)-N'-phenylthiourea : The hydroxyethyl group may mitigate toxicity by altering metabolic pathways (e.g., glucuronidation) or reducing desulfurization .

- N,N'-Diphenylthiourea: Non-toxic, excreted as ring-metabolized conjugates, highlighting the role of substitution patterns in detoxification .

Molecular Docking and Mechanism

- N-(4-Trifluoromethylbenzoyl)-N'-phenylthiourea : Binds EGFR with ΔG = -8.2 kcal/mol, forming stable hydrophobic interactions with Leu694 and Val702 .

- Target Compound : Predicted to interact with polar residues (e.g., Ser696) via its hydroxy group, though lower lipophilicity may reduce membrane permeability compared to benzoyl analogs .

Biological Activity

N-(2-hydroxy-1-phenylethyl)-N'-phenylthiourea is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound has the chemical formula and a molecular weight of 256.307 g/mol. It can be synthesized through various methods, including the condensation of phenolic compounds with thiourea derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. The hydroxy group can form hydrogen bonds with enzyme active sites, while the thiourea moiety can chelate metal ions and modulate enzyme activity. This dual interaction mechanism contributes to its potential as an enzyme inhibitor and therapeutic agent .

Biological Activities

The compound exhibits a range of biological activities, including:

1. Anticancer Activity

- This compound has shown promising anticancer properties. In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including those associated with breast and prostate cancer, with IC50 values ranging from 7 to 20 µM .

- A study demonstrated that derivatives of thiourea could effectively target molecular pathways involved in cancer progression, limiting angiogenesis and altering cell signaling pathways .

2. Anti-inflammatory Properties

- The compound has been investigated for its anti-inflammatory effects, particularly in models of carrageenan-induced edema in rats. Results suggest that it may reduce inflammation through inhibition of specific inflammatory mediators .

3. Antibacterial Activity

- Preliminary studies indicate that this compound possesses antibacterial properties against various strains, including E. faecalis and P. aeruginosa. Its minimum inhibitory concentration (MIC) was comparable to standard antibiotics like ceftriaxone .

4. Enzyme Inhibition

- The compound has been explored as a potential inhibitor for several enzymes, including purine nucleoside phosphorylase (PNP). Inhibitory activities were observed with low nanomolar IC50 values against human PNP and Mycobacterium tuberculosis PNP, indicating its selectivity and potency .

Case Studies

Several studies have highlighted the biological activity of thiourea derivatives, including this compound:

Q & A

Q. What are the established synthetic methodologies for N-(2-hydroxy-1-phenylethyl)-N'-phenylthiourea, and how can reaction conditions be optimized?

The synthesis of phenylthiourea derivatives typically employs the Schotten-Baumann reaction , involving nucleophilic substitution between N-phenylthiourea and acyl/benzoyl chlorides. For example:

- Reaction protocol : Start with N-phenylthiourea and a substituted benzoyl chloride (e.g., 2,4-dichlorobenzoyl chloride) in tetrahydrofuran (THF) under reflux (8 hours) with triethylamine as a catalyst .

- Optimization : Low-temperature initiation (0–5°C for 30 minutes) reduces side reactions, while extended reflux ensures high yields (~70–85%). Purification via recrystallization (ethanol/water) is standard .

- Structural validation : Confirm using ¹H/¹³C-NMR (e.g., thiourea NH protons at δ 10–12 ppm), IR (C=S stretch at ~1250 cm⁻¹), and mass spectrometry (molecular ion peak matching calculated m/z) .

Q. How is the cytotoxic activity of phenylthiourea derivatives evaluated experimentally?

Cytotoxicity is assessed using MTT (Microculture Tetrazolium Technique) assays against cancer cell lines (e.g., MCF-7, T47D, HeLa) and normal cells (e.g., Vero):

- Procedure : Incubate cells with the compound (0–100 µM) for 48–72 hours, then measure formazan formation at 570 nm.

- Data interpretation : Calculate IC₅₀ (concentration inhibiting 50% cell growth) and Selectivity Index (SI) , where SI = IC₅₀(normal cells)/IC₅₀(cancer cells). SI > 2 indicates high selectivity .

- Example : N-(4-t-butylbenzoyl)-N'-phenylthiourea showed IC₅₀ = 12.3 µM (MCF-7) vs. IC₅₀ = 98.7 µM (Vero), yielding SI = 8.0 .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of action of this compound?

Target selection : Prioritize receptors linked to cancer progression, such as EGFR (PDB ID:1M17) and SIRT1 (PDB ID:4ZZJ) , based on their roles in cell proliferation and apoptosis .

- Software : Use AutoDock Vina for docking simulations. Prepare the ligand (3D optimization via Merck Molecular Force Field (MMFF94) ) and receptor (remove water, add polar hydrogens).

- Key parameters : Grid box dimensions (20×20×20 Å), exhaustiveness = 7. Binding affinity (ΔG) ≤ -7.0 kcal/mol suggests strong inhibition .

- Case study : N-(4-t-butylbenzoyl)-N'-phenylthiourea showed ΔG = -8.51 kcal/mol for EGFR, outperforming erlotinib (ΔG = -7.82 kcal/mol) .

Q. How do structural modifications influence the anticancer activity of phenylthiourea analogs?

- Lipophilicity : Introducing hydrophobic groups (e.g., t-butyl, dichloro) enhances membrane permeability. Hydroxyurea’s poor activity (IC₅₀ > 200 µM) is attributed to high hydrophilicity .

- Substitution patterns : Electron-withdrawing groups (e.g., Cl, CF₃) improve EGFR binding by stabilizing charge-transfer interactions. For example, N-(4-trifluoromethylbenzoyl) derivatives exhibit IC₅₀ = 9.8 µM (MCF-7) .

- Steric effects : Bulky substituents (e.g., 2,3-dimethylphenyl) may reduce SIRT1 binding due to steric clashes in the catalytic pocket .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

- Mechanistic context : T47D cells (mutant p53) and HeLa (HPV E6/E7-mediated p53 suppression) may show variable sensitivity to SIRT1 inhibitors. Cross-validate using western blotting (p53, caspase-3) .

- Dose-response curves : Ensure assays cover a wide concentration range (0.1–100 µM) to detect biphasic effects.

- Control compounds : Compare with standards like hydroxyurea (DNA synthesis inhibitor) and erlotinib (EGFR inhibitor) to contextualize potency .

Q. What safety protocols are recommended for handling phenylthiourea derivatives?

- PPE : Use nitrile gloves, lab coats, and NIOSH-approved respirators (N95) to avoid inhalation of fine powders .

- Storage : Keep in sealed containers at 2–8°C, away from oxidizers.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.